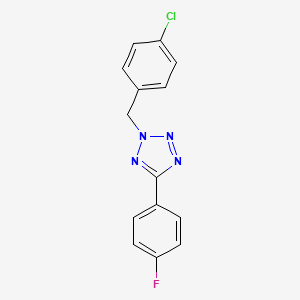
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the family of tetrazoles. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole in lab experiments is its potent biological activity. It exhibits significant anticancer, antimicrobial, and antifungal activities at low concentrations, making it a valuable tool for drug discovery and development. However, one of the limitations of using the compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole. One of the areas of interest is its use as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action and optimize the structure of the compound for improved efficacy and reduced toxicity. Another area of interest is its use as a potential antimicrobial and antifungal agent. Further studies are needed to evaluate its activity against a broader range of microorganisms and to optimize its structure for improved selectivity and potency. In addition, the compound has potential applications in material science and chemical biology, and further studies are needed to explore these areas.
Méthodes De Synthèse
The synthesis of 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole involves the reaction of 4-chlorobenzyl chloride and 4-fluorophenylhydrazine with sodium azide in the presence of triethylamine. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential use in the treatment of cardiovascular diseases, Alzheimer's disease, and diabetes. In addition, 2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has been used as a building block in the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-12-5-1-10(2-6-12)9-20-18-14(17-19-20)11-3-7-13(16)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNSQUZCPUNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


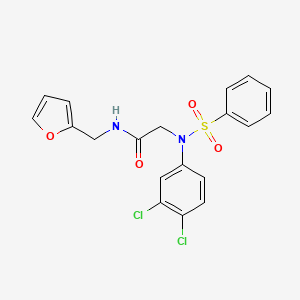

![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
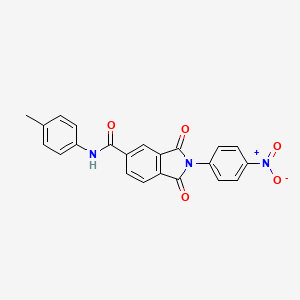
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
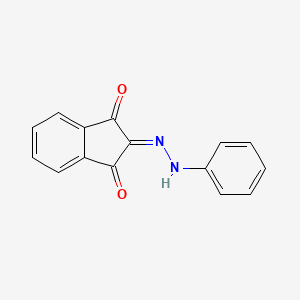
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
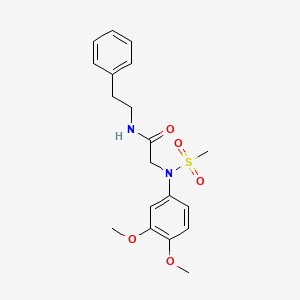
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)